molecular formula C18H21FN4O2 B2476586 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide CAS No. 2097934-42-2

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide

Cat. No.: B2476586
CAS No.: 2097934-42-2
M. Wt: 344.39
InChI Key: XLHKOZRUFXDDSX-UHFFFAOYSA-N
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Description

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide is a synthetically designed chemical probe featuring a pyrimidine heterocycle, a structural motif prevalent in the development of allosteric modulators for G-protein coupled receptors (GPCRs) . The pyrimidine ring is an electron-deficient N-heterocycle that offers significant synthetic versatility and is a key pharmacophore found in many bioactive molecules . This specific compound is of high interest for research focused on the endocannabinoid system, particularly as a potential lead for novel cannabinoid receptor 1 (CB1) ligands . The structural architecture of this molecule, which incorporates a pyrimidinyloxy linker and a fluorobenzyl group, is analogous to known CB1 allosteric modulators like the pyrimidinyl biphenylureas, which act as negative allosteric modulators (NAMs) of G protein coupling . Such compounds can induce distinct receptor conformations compared to orthosteric ligands, leading to pathway-specific signaling, a phenomenon known as biased agonism . This makes them invaluable tools for dissecting the complex pharmacology of CB1, which is implicated in various physiological processes including metabolism, pain, and neuronal signaling. Researchers can utilize this compound to investigate biased signaling pathways, such as the selective activation of ERK1/2 phosphorylation via β-arrestin, a mechanism that differs from the G protein-dependent pathway activated by conventional agonists . By providing a means to fine-tune receptor signaling without completely blocking it, this compound holds significant promise for the development of targeted therapeutic strategies with potentially improved side-effect profiles, particularly in areas such as anti-obesity drug discovery .

Properties

IUPAC Name

3-(2,6-dimethylpyrimidin-4-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-12-9-17(22-13(2)21-12)25-16-7-8-23(11-16)18(24)20-10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHKOZRUFXDDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide is a pyrrolidine derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the synthesis, characterization, and biological activities of this compound, supported by relevant studies and data.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,6-dimethylpyrimidine derivatives with appropriate aryl or alkyl groups. The method often includes steps such as:

  • Formation of the pyrrolidine ring : Utilizing a carboxylic acid derivative to create the necessary pyrrolidine structure.
  • Substitution reactions : Introducing the fluorophenyl group via nucleophilic substitution.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure.
  • Mass Spectrometry (MS) : For molecular weight determination.
  • Infrared Spectroscopy (IR) : To identify functional groups.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives targeting fibroblast growth factor receptors (FGFRs) have shown promising results in inhibiting tumor growth in various cancer models, including bladder cancer xenografts .

Table 1 summarizes the antitumor efficacy of related compounds:

Compound NameTargetIC50 (µM)Model
NVP-BGJ398FGFR1/2/30.5RT112 bladder cancer
Compound AFGFR11.2MDA-MB-231 breast cancer
3-[(2,6-dimethyl...UnknownTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found to inhibit the growth of various bacterial strains, demonstrating a broad-spectrum activity profile. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

  • In Vitro Studies : A study published in PubMed highlighted that derivatives of pyrimidine exhibited significant cytotoxicity against several cancer cell lines, including MDA-MB-231 and CaCo-2 . The study indicated an IC50 value as low as 27.6 µM for some derivatives.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that it may effectively interact with key enzymes involved in cancer cell proliferation and survival .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases, which play a critical role in tumor growth and metastasis.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through activation of intrinsic pathways.

Scientific Research Applications

The biological activities of this compound have been predicted based on its structural features. Compounds with similar structures have been associated with various pharmacological effects, including:

  • Anticancer Activity : Studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, trifluoromethyl pyrimidine derivatives have shown promising results against various cancer cell lines such as PC3 and HeLa at low concentrations .
  • Antifungal Properties : Compounds similar to this one have demonstrated effective antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, suggesting potential applications in agricultural biotechnology .
  • Inhibition of Enzymatic Activity : The compound's structural components may allow it to inhibit key enzymes involved in inflammatory pathways, such as COX and LOX, which are crucial targets in the treatment of inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally related to 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide:

StudyFindings
Investigated novel trifluoromethyl pyrimidine derivatives with amide moieties showing antifungal and anticancer activities.
Evaluated compounds for dual inhibition of COX and LOX enzymes, indicating potential anti-inflammatory properties.
Reported on the synthesis of metal complexes with pyrimidine derivatives demonstrating bactericidal and antioxidant properties.

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